2-(4-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNOS2/c18-14-5-3-12(4-6-14)10-16(20)19-17(13-7-9-21-11-13)15-2-1-8-22-15/h1-9,11,17H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIVHYNTVDPTEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized through the reaction of an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.
Attachment of the Thiophene Moiety: The thiophene groups can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acids or stannanes as coupling partners.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the cross-coupling reactions using palladium catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or sulfonyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π stacking interactions, while the thiophene moiety can participate in electron-donating or withdrawing interactions, affecting the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Structural and Electronic Analysis
However, the fluorophenyl group’s electron-withdrawing nature could stabilize the molecule’s conformation .
Biological Activity
The compound 2-(4-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, and relevant case studies.
- IUPAC Name: 2-(4-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide
- Molecular Formula: C17H14FNOS2
- Molecular Weight: 331.4 g/mol
- CAS Number: 2034223-18-0
The biological activity of this compound is largely attributed to its structural components:
- The fluorophenyl group enhances lipophilicity and may facilitate interactions with lipid membranes.
- The thiophene moieties contribute to electron donation and can participate in π-π stacking interactions, which are crucial for binding to biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds. For instance, derivatives exhibiting significant activity against various pathogens were evaluated using minimum inhibitory concentration (MIC) assays. Although specific data for 2-(4-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is limited, its structural analogs demonstrated promising results:
- MIC Values: Compounds with similar structures showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Cytotoxicity and Safety Profile
The safety profile of related compounds indicates low toxicity levels:
- Hemolytic activity tests revealed low lysis percentages (3.23% to 15.22%) compared to Triton X-100, suggesting favorable biocompatibility .
Inhibition Studies
Inhibition assays have shown that some derivatives act as effective inhibitors of key enzymes:
- DNA Gyrase and DHFR Inhibitors: Compounds demonstrated IC50 values ranging from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for dihydrofolate reductase (DHFR), indicating potential as therapeutic agents against bacterial infections .
Synthesis and Evaluation
The synthesis of 2-(4-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide typically involves:
- Formation of the acetamide backbone through reaction with acetic anhydride.
- Introduction of the fluorophenyl group via nucleophilic aromatic substitution.
- Attachment of thiophene groups using cross-coupling reactions .
Comparative Studies
A comparative study on related compounds indicated that those with similar thiophene structures exhibited enhanced antibacterial properties:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.22 | Staphylococcus aureus |
| Compound B | 0.25 | Staphylococcus epidermidis |
This suggests that modifications in the thiophene structure can significantly impact biological activity.
Q & A
Q. What are the critical steps in synthesizing 2-(4-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves sequential coupling of thiophene moieties to the acetamide core. Key steps include:
- Thioether formation : Use polar aprotic solvents (e.g., DMF) at 60–80°C to facilitate nucleophilic substitution.
- Acetamide coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmosphere.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
Optimization requires monitoring reaction progress via TLC and adjusting catalyst loadings (e.g., 10 mol% Pd for cross-coupling) to improve yields (>75%) .
Table 1 : Optimized Reaction Conditions
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Thioether | DMF | 70 | None | 68 |
| Acetamide | DCM | RT | EDC/HOBt | 82 |
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for fluorophenyl (δ 7.2–7.4 ppm), thiophene protons (δ 6.8–7.1 ppm), and acetamide carbonyl (δ 170–172 ppm) .
- IR Spectroscopy : Confirm C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) with <2 ppm error.
- Elemental Analysis : Ensure C, H, N, S content matches theoretical values (±0.3%) .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model π-π interactions and charge distribution .
- Basis Sets : Apply 6-31G(d,p) for geometry optimization and LANL2DZ for heavy atoms (e.g., sulfur).
- Reactivity Analysis : Calculate Fukui indices to identify nucleophilic (thiophene) and electrophilic (fluorophenyl) sites.
- Solvent Effects : Include PCM models to simulate polar environments (e.g., DMSO) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Validation : Compare IC50 values under standardized conditions (e.g., cell line ATCC CRL-3216, 48-hour exposure).
- Purity Checks : Use HPLC (≥95% purity) to exclude degradation products.
- Structural Analogs : Test derivatives (e.g., replacing fluorophenyl with chlorophenyl) to isolate pharmacophoric groups .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile data from disparate sources .
Q. How can crystallographic data refine the 3D structure of this compound?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Software : SHELXL for structure solution via direct methods and refinement with anisotropic displacement parameters .
- Validation : Check R-factor (<0.05), residual electron density (<0.3 eÅ⁻³), and Hirshfeld surface analysis for packing interactions.
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., thiophene position, fluorophenyl substituents).
- Biological Testing : Screen for antimicrobial (MIC assay) and anticancer (MTT assay) activity.
- Computational Docking : Use AutoDock Vina to map binding poses in target proteins (e.g., NLRP3 inflammasome) .
- Data Correlation : Plot logP vs. IC50 to identify hydrophobicity-activity trends.
Data Contradiction Analysis Example
Scenario : Conflicting reports on anti-inflammatory activity (IC50 = 5 µM vs. 12 µM).
Resolution Steps :
Verify compound identity via HRMS and 2D NMR (COSY, HSQC).
Re-test activity in triplicate using primary human macrophages.
Compare with structurally related compounds (e.g., ’s NLRP3 inhibitor) to identify assay-specific variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
